2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole derivatives functionalized with thiophene and dichlorophenyl moieties. Its structure comprises a 4-amino-1,2,4-triazole core substituted at position 5 with a thiophen-2-yl group and at position 3 with a sulfanyl-linked acetamide chain bearing a 2,3-dichlorophenyl substituent. The thiophene ring contributes π-π stacking interactions in biological systems, while the 2,3-dichlorophenyl group enhances lipophilicity and binding affinity to hydrophobic pockets in target proteins . Such derivatives are typically synthesized via alkylation of triazole-thione precursors with α-chloroacetamides under basic conditions, as seen in analogous compounds .
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5OS2/c15-8-3-1-4-9(12(8)16)18-11(22)7-24-14-20-19-13(21(14)17)10-5-2-6-23-10/h1-6H,7,17H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTCVQUYYBEMFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with a number of lipophilic amino acids
Mode of Action
The exact mode of action of this compound is currently unknown. The presence of the thiophen and triazol groups in the compound suggests potential interactions with biological macromolecules.
Biochemical Pathways
Similar compounds have been found to inhibit certain bacterial strains, suggesting that this compound may also affect bacterial biochemical pathways.
Pharmacokinetics
Similar compounds have shown diverse biological activities, suggesting that this compound may also have significant bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have shown anti-inflammatory and analgesic activities, suggesting that this compound may also have similar effects.
Action Environment
Similar compounds have shown thermal stability, suggesting that this compound may also be stable under various environmental conditions.
Biological Activity
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide is a member of the 1,2,4-triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 327.43 g/mol. The structure features a triazole ring linked to a thiophenyl group and an acetamide moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H11Cl2N4S |
| Molecular Weight | 327.43 g/mol |
| IUPAC Name | This compound |
| Chemical Classification | Triazole derivative |
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial activity. Specifically, This compound has shown promising results against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study:
In one study, derivatives of 1,2,4-triazoles were evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited antibacterial activity superior to traditional antibiotics like ampicillin .
Antifungal Activity
The antifungal potential of this compound has also been explored. Similar triazole compounds have been reported to inhibit fungal growth by disrupting cell membrane synthesis. The presence of the thiophene group may enhance lipophilicity and membrane permeability, further contributing to antifungal efficacy.
Research Findings:
A study highlighted that triazole derivatives showed significant antifungal activity against Candida albicans, suggesting that This compound may possess similar properties due to structural similarities .
Stress-Protective Effects
Recent investigations into the stress-protective effects of related compounds indicate potential neuroprotective benefits. A study on sodium derivatives of similar triazoles revealed improvements in behavioral tests and antioxidant enzyme activity in stressed animal models . This suggests that This compound could offer protective effects under stress conditions.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition: Triazole compounds often inhibit key enzymes in microbial metabolism.
- Membrane Disruption: The lipophilic nature may facilitate disruption of microbial membranes.
- Antioxidant Activity: Potential modulation of oxidative stress markers enhances cellular protection.
Comparative Analysis with Similar Compounds
The following table summarizes similar compounds and their respective biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-{[4-amino-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(p-tolyl)acetamide | Phenyl group instead of thiophen | Antifungal properties |
| 5-(thiophen-3-yl)-4H-1,2,4-triazol-3-thiol | Different triazole derivative | Antioxidant properties |
| 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(methyl)acetamide | Methoxy substitution | Antibacterial activity |
Comparison with Similar Compounds
Thiophene vs. Furan Derivatives
Replacing the thiophen-2-yl group with a furan-2-yl moiety (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-arylacetamides) reduces steric bulk and alters electronic properties. Furan derivatives exhibit comparable anti-exudative activity (e.g., 71–89% inhibition in rat paw edema models vs. diclofenac sodium at 8 mg/kg) . However, the thiophene’s sulfur atom may improve metabolic stability and membrane permeability due to higher lipophilicity .
Variations in Aryl Substituents
- 2,3-Dichlorophenyl vs. 3-Chlorophenyl: The additional chlorine in the 2,3-dichlorophenyl group (vs.
- 2,4-Dichlorophenyl Derivatives: Compounds such as 2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide demonstrate broader pharmacological profiles, including antifungal activity (MIC: 12.5 µg/mL against Aspergillus niger), attributed to the carbazole moiety’s planar aromatic system .
Pyridine and Triazole Hybrids
Derivatives like N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides show enhanced antimicrobial activity (MIC: 6.25–25 µg/mL against E. coli and S. aureus) due to the pyridine ring’s hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
